molecular formula C7H16BNO2 B1380650 Aminomethylboronic acid pinacol ester hydrochloride CAS No. 298689-75-5

Aminomethylboronic acid pinacol ester hydrochloride

Cat. No.: B1380650
CAS No.: 298689-75-5
M. Wt: 157.02 g/mol
InChI Key: KUPPDIFJIGRZOW-UHFFFAOYSA-N
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Description

Aminomethylboronic acid pinacol ester hydrochloride (CAS 298689-75-5) is a chemically protected form of aminomethylboronic acid. The pinacol ester group enhances the stability of the boronic acid functionality, making the compound more convenient to handle and store . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery. Its primary research value lies in its role as a precursor to boronic acids, which are crucial in the development of protease inhibitors . Boronic acids, and by extension their protected esters, are potent inhibitors of serine proteases, including therapeutically relevant targets like the proteasome . Furthermore, this compound is a valuable reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds that is widely used in the synthesis of complex molecules and biaryl compounds . The hydrochloride salt of the aminomethyl group improves solubility and provides a handle for further chemical modification. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BNO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPPDIFJIGRZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminomethylboronic acid pinacol ester hydrochloride can be synthesized through various methods. One common approach involves the reaction of aminomethylboronic acid with pinacol in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the boronic ester facilitated by the presence of pinacol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminomethylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Organic Synthesis

AMBEH is extensively used as a reagent in various organic reactions:

  • Suzuki-Miyaura Coupling Reactions : It serves as a key building block for forming carbon-carbon bonds, essential in synthesizing complex organic molecules .
  • Hydromethylation Reactions : The compound facilitates formal anti-Markovnikov hydromethylation of alkenes, which is valuable in synthesizing branched alcohols and other derivatives .

Medicinal Chemistry

The biological activity of AMBEH has been explored in various contexts:

  • Drug Development : Boronic acids and their derivatives are being investigated for their potential as therapeutic agents due to their ability to modify selectivity and pharmacokinetic properties of bioactive molecules. For instance, they have shown anticancer, antibacterial, and antiviral activities .
  • Enzyme Inhibition : AMBEH can act as a reversible inhibitor for certain enzymes, which is significant for drug design aimed at targeting specific biological pathways .

Industrial Applications

In industrial settings, AMBEH is utilized for:

  • Catalysis : Its catalytic properties make it suitable for advanced materials synthesis and polymer production. The compound's ability to facilitate various chemical transformations under mild conditions enhances its industrial relevance .
  • Material Science : AMBEH's unique structure allows it to be incorporated into novel materials with tailored properties for specific applications, such as sensors or drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of AMBEH in practical applications:

  • Hydromethylation of Alkenes : A study demonstrated the use of AMBEH in the hydromethylation of alkenes through a radical approach, showcasing its utility in synthesizing complex organic molecules .
  • Development of Boron-containing Drugs : Research has indicated that modifications involving boronic acids can enhance the efficacy of existing drugs by improving their pharmacological profiles .
  • Enzyme Mechanism Studies : AMBEH has been used to probe enzyme mechanisms by observing changes in activity upon binding, providing insights into enzyme-catalyzed reactions and potential inhibition strategies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared with structurally similar boronic acid pinacol esters to highlight differences in reactivity, solubility, and applications.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Solubility (Organic Solvents) Hydrolysis Reactivity Key Applications
Aminomethylboronic acid pinacol ester hydrochloride -B(pin) group, -CH₂NH₂·HCl 255.55 Moderate in DCM, acetone Hydrolyzes in situ Protease inhibitors, cross-coupling
(4-Aminophenyl)boronic acid pinacol ester hydrochloride -B(pin) group, -NH₂·HCl (para) 255.55 High in chloroform Requires basic hydrolysis Bioconjugation, kinase inhibitors
3-Amino-4-methylbenzeneboronic acid pinacol ester hydrochloride -B(pin) group, -NH₂, -CH₃ (meta) ~269.6 Low in hydrocarbons Oxidative cleavage SKI inhibitors, organic intermediates
4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester HCl -B(pin) group, -CH₂N(CH₃)₂·HCl 315.6 High in DMF Stable under coupling conditions Catalysis, drug discovery
Phenylboronic acid pinacol ester -B(pin) group, -H (no amino group) 207.9 High in ketones, ethers Hydrolyzes slowly Cross-coupling, sensors
Key Observations :

Substituent Effects: The aminomethyl group in the target compound enhances water solubility (due to the hydrochloride salt) compared to non-ionic analogs like phenylboronic acid pinacol ester . Dimethylamino substituents (e.g., in ) improve stability in coupling reactions but reduce electrophilicity .

Reactivity :

  • The target compound undergoes in situ hydrolysis during HATU-mediated coupling, simplifying one-pot syntheses . In contrast, pinanediol esters (e.g., ) require harsh oxidative cleavage .
  • Methoxycarbonyl-substituted analogs (e.g., ) exhibit lower reactivity in Suzuki couplings due to steric hindrance .

Solubility: Pinacol esters generally show higher solubility in organic solvents (e.g., chloroform, acetone) than parent boronic acids . However, the aminomethyl group’s polarity reduces solubility in hydrocarbons compared to phenyl analogs .

Safety :

  • Most analogs share similar hazards (e.g., H315-H319-H335 for skin/eye irritation) due to the boronic acid core .

Biological Activity

Aminomethylboronic acid pinacol ester hydrochloride (AMBEH), with the molecular formula C₇H₁₆BNO₂·HCl and a molecular weight of 193.48 g/mol, is a boronic ester derivative that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

AMBEH is primarily recognized for its ability to interact with biomolecules, particularly enzymes, through reversible covalent bonding. This interaction can lead to modulation of enzymatic activity, influencing various cellular processes including metabolic pathways and gene expression.

  • Enzyme Interaction : AMBEH binds to the active sites of specific enzymes, forming stable complexes that can either inhibit or activate the enzyme's function. This property is crucial for its application in drug development and enzyme mechanism studies.
  • Catalytic Protodeboronation : The compound undergoes protodeboronation, a reaction where a boron atom is removed from the molecule, facilitating the formation of new compounds through hydromethylation sequences.
  • Cellular Effects : AMBEH influences cell signaling pathways by modulating key signaling proteins, leading to alterations in gene expression and cellular metabolism.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that AMBEH effectively inhibits certain proteases by forming a covalent bond with the active site serine residue. This inhibition has implications for cancer therapy where protease activity is often dysregulated .
  • Suzuki-Miyaura Coupling Reactions : AMBEH has been employed as a reagent in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in complex organic molecules. This application underscores its importance in synthetic organic chemistry and medicinal chemistry .
  • Boron Neutron Capture Therapy (BNCT) : Preliminary studies suggest that AMBEH could play a role in BNCT for cancer treatment due to its boron content, which can capture neutrons and produce cytotoxic effects on tumor cells.
PropertyValue
Molecular FormulaC₇H₁₆BNO₂·HCl
Molecular Weight193.48 g/mol
Storage Temperature2-8°C
StabilityStable under standard conditions; degrades under harsh conditions

Applications in Scientific Research

  • Organic Synthesis : AMBEH serves as a building block in the synthesis of boron-containing compounds which are valuable in various chemical applications.
  • Biological Studies : The compound is utilized to study enzyme mechanisms and develop boron-based pharmaceuticals.
  • Industrial Use : Its catalytic properties make it suitable for applications in advanced materials synthesis and polymer production .

Q & A

Q. What are the standard synthetic routes for preparing aminomethylboronic acid pinacol ester hydrochloride, and how do reaction conditions influence yield?

The synthesis involves cooling to 0°C, adding 10% HCl, and adjusting pH to 6 to precipitate the product . Alternative methods employ catalytic protodeboronation of pinacol boronic esters, which requires radical initiators (e.g., light or peroxides). Yield optimization depends on precise temperature control, pH adjustment, and stoichiometric ratios of reagents. Contradictions in protocols (e.g., pH vs. catalytic methods) may arise from the target application; acidic conditions favor ester stability, while catalytic methods enable scalability for complex molecule synthesis .

Q. How is this compound utilized in Suzuki-Miyaura coupling reactions, and what are its advantages over other boronic esters?

this compound is a key reagent in Suzuki-Miyaura coupling due to its stability and reactivity in forming carbon-carbon bonds. The pinacol ester moiety prevents protodeboronation under basic conditions, enabling compatibility with diverse substrates (e.g., aryl halides). Its steric and electronic properties enhance coupling efficiency in synthesizing pharmaceuticals like (−)-Δ8-THC and cholesterol derivatives .

Q. What are the critical storage and handling considerations for this compound?

The compound must be stored at 2–8°C to prevent decomposition. Moisture-sensitive reactions require anhydrous solvents and inert atmospheres (e.g., N₂ or Ar). Handling protocols should include glovebox use for air-sensitive steps, as boronic esters are prone to hydrolysis under ambient conditions .

Advanced Research Questions

Q. How can UV-vis spectroscopy be employed to monitor reactions involving this compound?

UV-vis spectroscopy (λmax 290 nm) tracks boronic ester conversion in reactions with H₂O₂. For example, the appearance of a 405 nm peak indicates 4-nitrophenol formation, enabling real-time kinetic analysis of H₂O₂-mediated transformations. Buffer selection (e.g., pH 7.27 phosphate buffer) is critical to avoid interference and ensure reproducibility .

Q. What mechanistic insights explain the radical-based protodeboronation of this compound, and how can it be optimized?

Protodeboronation involves a radical chain mechanism initiated by light or peroxides. The pinacol ester stabilizes the boronate radical intermediate, enabling anti-Markovnikov hydromethylation of alkenes. Optimization requires controlling radical initiation (e.g., photoexcitation wavelength) and minimizing side reactions (e.g., overoxidation) using catalytic amounts of initiators .

Q. How does chemoselective speciation influence boronic ester transformations in multi-step syntheses?

Controlled speciation via pH or solvent polarity allows selective activation of boronic esters. For example, in palladium-catalyzed cross-coupling, adjusting solution equilibria enables homologation of aryl boronic esters without competing protodeboronation. This strategy supports iterative C–C bond formation in oligomer synthesis .

Q. What analytical challenges arise when characterizing boronic ester intermediates, and how are they resolved?

Boronic esters exhibit dynamic equilibria in solution, complicating NMR analysis. Techniques include:

  • ¹¹B NMR : Identifies boron coordination states.
  • LC-MS : Tracks ester stability under reaction conditions.
  • Crystallography : Resolves steric effects in solid-state structures. Contradictions in spectral data (e.g., unexpected shifts) often stem from solvent interactions or pH-dependent speciation .

Q. How can this compound be integrated into photoinduced decarboxylative borylation protocols?

Under visible light, the compound reacts with N-hydroxyphthalimide esters via boryl radical intermediates, enabling carboxylic acid-to-boronate conversions. Key parameters include irradiance (450 nm LED), solvent (DMF or THF), and diboron reagent stoichiometry. This method bypasses metal catalysts, enhancing functional group tolerance .

Methodological Notes

  • Contradiction Resolution : Conflicting synthesis protocols (e.g., pH vs. catalytic methods) are context-dependent. Acidic conditions favor ester isolation, while catalytic routes suit tandem reactions .
  • Data Validation : Cross-reference kinetic data (UV-vis) with HPLC or NMR to confirm reaction progress .
  • Advanced Applications : Use radical clocks or isotopic labeling (e.g., D₂O) to probe protodeboronation mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminomethylboronic acid pinacol ester hydrochloride
Reactant of Route 2
Aminomethylboronic acid pinacol ester hydrochloride

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